ARP 100
Overview
Description
ARP 100 is a selective inhibitor of matrix metalloproteinase 2 (MMP-2), a member of the matrix metalloproteinase family involved in the breakdown of extracellular matrix proteins. This compound has shown significant potential in inhibiting the invasive properties of certain cancer cells, making it a valuable tool in cancer research .
Mechanism of Action
Target of Action
ARP 100, also known as N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide, primarily targets matrix metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme involved in the breakdown of extracellular matrix components, playing a crucial role in tissue remodeling, angiogenesis, and metastasis of cancer cells .
Mode of Action
This compound inhibits MMP-2 by binding to its active site, specifically interacting with the S1’ pocket . This interaction prevents MMP-2 from cleaving its substrates, thereby inhibiting its enzymatic activity . The inhibition of MMP-2 reduces the degradation of the extracellular matrix, which is essential for cancer cell invasion and metastasis .
Biochemical Pathways
By inhibiting MMP-2, this compound affects several biochemical pathways:
- Extracellular Matrix Degradation : Inhibition of MMP-2 prevents the breakdown of collagen and other matrix components, reducing tissue remodeling and cancer cell invasion .
- Angiogenesis : MMP-2 is involved in the formation of new blood vessels. Its inhibition can reduce angiogenesis, limiting the supply of nutrients and oxygen to tumors .
- Cell Migration : MMP-2 activity is crucial for cell migration. This compound’s inhibition of MMP-2 can reduce the migratory capacity of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are essential for understanding its bioavailability and efficacy:
- Absorption : this compound is typically administered in a form that ensures adequate absorption, often dissolved in DMSO for in vitro studies .
- Distribution : Once absorbed, this compound distributes throughout the body, targeting tissues where MMP-2 is active .
- Metabolism : The compound undergoes metabolic processes, likely involving hepatic enzymes, although specific pathways are not well-documented .
- Excretion : this compound and its metabolites are excreted through renal and hepatic pathways .
Result of Action
The inhibition of MMP-2 by this compound leads to several molecular and cellular effects:
- Reduced Invasion and Metastasis : By preventing extracellular matrix degradation, this compound reduces the invasive and metastatic potential of cancer cells .
- Decreased Angiogenesis : Limiting new blood vessel formation starves tumors of necessary nutrients and oxygen .
- Altered Cell Migration : The compound’s action on MMP-2 reduces the ability of cancer cells to migrate, further inhibiting metastasis .
Action Environment
Environmental factors can influence the efficacy and stability of this compound:
- pH Levels : The compound’s stability and activity can be affected by the pH of the surrounding environment. Optimal activity is usually maintained in physiological pH .
- Temperature : this compound should be stored at low temperatures to maintain stability. It is typically stored at -20°C for long-term stability .
- Solvent : The choice of solvent, such as DMSO, can impact the solubility and bioavailability of this compound .
Biochemical Analysis
Biochemical Properties
ARP-100 plays a crucial role in biochemical reactions by selectively inhibiting MMP-2, an enzyme involved in the degradation of extracellular matrix proteins. This inhibition is achieved through the interaction of ARP-100 with the S1’ pocket of MMP-2, resulting in an IC50 value of 12 nM . ARP-100 exhibits significantly less inhibitory activity towards other matrix metalloproteinases, such as MMP-1, MMP-3, MMP-7, and MMP-9 . The selective inhibition of MMP-2 by ARP-100 is attributed to its unique structural configuration, which allows it to interact specifically with the zinc-binding domain of MMP-2 .
Cellular Effects
ARP-100 has been shown to exert various effects on different cell types and cellular processes. In cancer cells, ARP-100 suppresses invasive behavior by inhibiting MMP-2 activity, thereby reducing the degradation of the extracellular matrix . This inhibition leads to decreased cell migration and invasion, which are critical steps in cancer metastasis . Additionally, ARP-100 influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MMP-2 and its downstream targets .
Molecular Mechanism
The molecular mechanism of ARP-100 involves its binding to the S1’ pocket of MMP-2, where it interacts with the zinc-binding domain of the enzyme . This interaction inhibits the catalytic activity of MMP-2, preventing the degradation of extracellular matrix proteins . The selective inhibition of MMP-2 by ARP-100 is due to its structural configuration, which allows it to fit precisely into the S1’ pocket of MMP-2 while exhibiting minimal interaction with other matrix metalloproteinases . This selective binding results in the suppression of MMP-2-mediated cellular processes, such as cell migration and invasion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ARP-100 have been observed to change over time. ARP-100 is stable under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C and up to six months when stored in solution at -80°C . Over time, ARP-100 maintains its inhibitory activity against MMP-2, although long-term studies are needed to fully understand its stability and degradation in biological systems . In vitro studies have shown that ARP-100 can significantly reduce the number of invasive elongations in cancer cells over a period of 50 nM .
Dosage Effects in Animal Models
The effects of ARP-100 vary with different dosages in animal models. At lower doses, ARP-100 effectively inhibits MMP-2 activity, leading to reduced tumor invasion and metastasis . At higher doses, ARP-100 may exhibit toxic or adverse effects, although specific threshold effects and toxicity levels have not been extensively studied .
Metabolic Pathways
ARP-100 is involved in metabolic pathways related to the breakdown of extracellular matrix proteins. By inhibiting MMP-2, ARP-100 affects the metabolic flux and levels of metabolites involved in tissue remodeling and cancer progression . The interaction of ARP-100 with the zinc-binding domain of MMP-2 disrupts the enzyme’s catalytic activity, leading to altered metabolic pathways and reduced degradation of extracellular matrix proteins .
Transport and Distribution
Within cells and tissues, ARP-100 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to the zinc-binding domain of MMP-2, which facilitates its selective inhibition of the enzyme . The transport and distribution of ARP-100 within cells are critical for its efficacy in inhibiting MMP-2 activity and modulating cellular processes .
Subcellular Localization
The subcellular localization of ARP-100 is primarily within the extracellular matrix, where it interacts with MMP-2 to inhibit its activity . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, ensuring its effective inhibition of MMP-2 . The precise localization of ARP-100 within the extracellular matrix is essential for its role in modulating tissue remodeling and cancer metastasis .
Preparation Methods
ARP 100 is synthesized through a series of chemical reactions involving N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
ARP 100 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to its corresponding amines or alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ARP 100 has a wide range of scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving matrix metalloproteinases.
Industry: Utilized in the development of anti-cancer drugs and other therapeutic agents.
Comparison with Similar Compounds
ARP 100 is unique in its high selectivity for MMP-2 compared to other matrix metalloproteinases. Similar compounds include:
CGS27023A: Another MMP inhibitor with broader specificity.
Marimastat: A broad-spectrum MMP inhibitor used in cancer research.
Batimastat: An early MMP inhibitor with limited selectivity. This compound’s uniqueness lies in its high selectivity for MMP-2, making it a valuable tool for studying the specific role of this enzyme in various biological processes.
Properties
IUPAC Name |
N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13(2)24-19(12-17(20)18-21)25(22,23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,21H,12H2,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGLPDURIUEELR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434718 | |
Record name | ARP 100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704888-90-4 | |
Record name | ARP 100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ARP-100?
A1: ARP-100 acts by selectively inhibiting the activity of MMP-2 [, , , , , ]. MMP-2 is a zinc-dependent protease involved in extracellular matrix remodeling and implicated in various pathological conditions like cardiac injury and cancer metastasis.
Q2: How does ARP-100's inhibition of MMP-2 impact cardiac injury?
A2: Research suggests that ARP-100's cardioprotective effects stem from preventing the degradation of key proteins involved in cardiac function. For instance, ARP-100 prevents the MMP-2-mediated degradation of SERCA2a, a protein crucial for calcium handling and muscle relaxation in cardiomyocytes [, ]. This protective effect is linked to improved recovery of cardiac mechanical function after ischemia-reperfusion injury [].
Q3: Can you elaborate on the role of ARP-100 in modulating intracellular calcium transients in cardiomyocytes?
A3: Studies show that doxorubicin, a chemotherapeutic agent known to cause cardiotoxicity, increases oxidative stress and activates MMP-2 in cardiomyocytes []. This activation disrupts intracellular calcium handling, leading to decreased amplitude and frequency of calcium transients. Importantly, ARP-100 treatment attenuates these doxorubicin-induced disruptions, suggesting its potential in mitigating cardiotoxicity [].
Q4: How does ARP-100 affect tumor cell behavior?
A4: In melanoma cells (MV3), ARP-100 effectively counteracted the invasion-promoting effects of lisinopril, an ACE inhibitor []. This suggests that ARP-100 might regulate tumor cell invasiveness by modulating MMP-2 activity, which is known to be involved in extracellular matrix degradation during metastasis.
Q5: What is the molecular formula and weight of ARP-100?
A5: The molecular formula of ARP-100 is C17H20N2O5S, and its molecular weight is 376.43 g/mol.
Q6: Has research explored the structure-activity relationship of ARP-100 and its analogs?
A6: While the provided abstracts do not delve into specific SAR studies for ARP-100, they highlight the importance of its selective inhibition of MMP-2 over other MMPs. This suggests that structural modifications to the ARP-100 scaffold could potentially alter its selectivity and potency towards different MMP subtypes.
Q7: What in vitro models have been used to study ARP-100's efficacy?
A7: Researchers have employed various in vitro models to investigate ARP-100's effects. These include:
- Isolated rat hearts subjected to ischemia-reperfusion injury: This model helps assess the cardioprotective effects of ARP-100 and its impact on cardiac function [].
- Neonatal rat ventricular myocytes (NRVM): NRVM cultures are used to study the effects of ARP-100 on cardiomyocyte function, including oxidative stress, MMP-2 activity, and calcium handling [, ].
- Human fibrosarcoma (HT1080) cells: This cell line helps evaluate the impact of ARP-100 on tumor cell behavior, particularly invasion and MMP-2 activity [, ].
- Human melanoma (MV3) cells: This cell line is employed to understand the role of ARP-100 in regulating tumor cell migration and invasion [].
- Human microvascular endothelial cells (HMEC-1): This model is used to study the effects of ARP-100 on angiogenesis, a crucial process in tumor growth and metastasis [].
Q8: What in vivo models have been utilized to study ARP-100's effects?
A8: While the provided abstracts primarily focus on in vitro studies, one study mentions using an in vivo A549 xenograft model to investigate the impact of MMP-2 suppression on tumor growth and angiogenesis [].
Q9: Are there other MMP inhibitors with similar properties to ARP-100?
A9: Yes, several other MMP inhibitors exist, each with varying selectivity profiles. The abstracts mention:
- Batimastat: A broad-spectrum MMP inhibitor with potential in various applications, including cancer therapy [].
- GM6001: Another broad-spectrum MMP inhibitor used in research to understand the role of MMPs in different biological processes [].
- ONO-4817: A selective MMP-2 and MMP-9 inhibitor investigated for its potential therapeutic benefits [, ].
- TIMP-2 (Tissue inhibitor of metalloproteinase-2): A naturally occurring inhibitor of MMP-2 that plays a role in regulating its activity [].
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